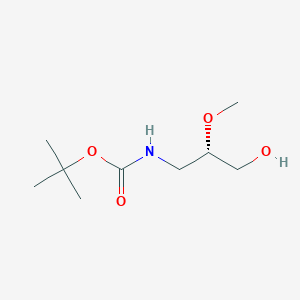![molecular formula C13H15NO5 B13562942 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a hydroxyazetidinyl moiety, and an acetic acid functional group. Its molecular formula is C13H15NO5, and it has a molecular weight of 265.26 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group of an azetidine derivative with a benzyloxycarbonyl (Cbz) group, followed by hydroxylation at the 3-position of the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory-scale synthesis, with optimization for larger-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
化学反応の分析
Types of Reactions
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of free amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of β-branched peptide derivatives.
Industry: May be used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxycarbonyl group may play a role in protecting the compound from premature degradation, while the hydroxyazetidinyl moiety may be involved in binding to the target .
類似化合物との比較
Similar Compounds
2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid: Similar structure but with difluoro substitution, which may alter its reactivity and applications.
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: Contains an oxazolidinone ring instead of an azetidine ring, used in peptide synthesis.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C13H15NO5 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC名 |
2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)acetic acid |
InChI |
InChI=1S/C13H15NO5/c15-11(16)6-13(18)8-14(9-13)12(17)19-7-10-4-2-1-3-5-10/h1-5,18H,6-9H2,(H,15,16) |
InChIキー |
DIYVMGKOTZNMBJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)

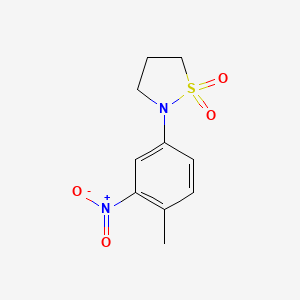
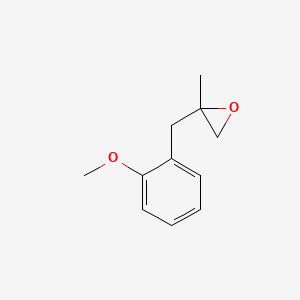
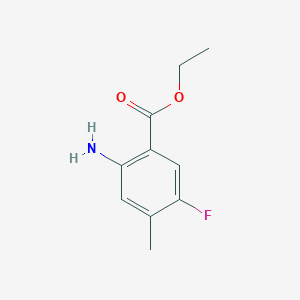
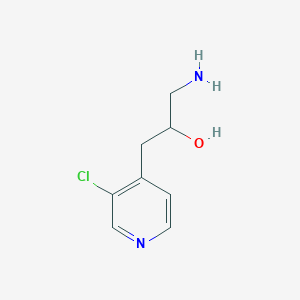

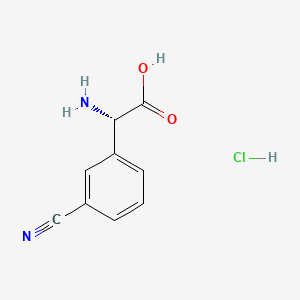
![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)
